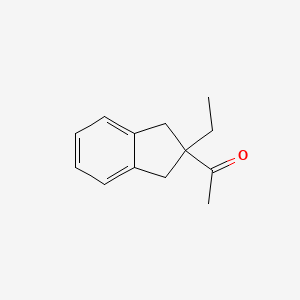

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUORZGFSOHSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451240 | |

| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161695-23-4 | |

| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route A: From 2,3-Dihydro-1H-indene-2-carboxylic Acid Methyl Ester

This route is well-documented in patent US20110028733A1 and related literature.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Methylation of 2,3-dihydro-1H-indene-2-carboxylic acid | Sulfuric acid catalysis | Produces methyl ester intermediate |

| 2 | Alkylation with N-isopropylcyclohexylamide and ethyl bromide | Standard alkylation conditions | Yields 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid |

| 3 | Conversion to acid chloride | Thionyl chloride | Acid chloride intermediate formed |

| 4 | Reaction with ethoxymagnesiummalonic acid ethyl ester in dry ether | Followed by acid treatment with sulfuric acid | Forms 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone |

| 5 | Bromination of ethanone intermediate | Bromine in methylene chloride | Produces 2-bromo-1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone |

| 6 | Reaction with formamide and hydrochloric acid | Yields crude imidazole precursor | Prepares for final hydrogenation step |

- The use of ethoxymagnesiummalonic acid ethyl ester is critical for introducing the ethanone moiety.

- Bromination is performed in methylene chloride to selectively functionalize the ethanone.

- The crude product from formamide reaction is subjected to hydrogenation to finalize the synthesis of the imidazole derivative.

Route B: From Dibromo-o-xylene and 4-penten-2-one

This alternative route involves cyclization and vinyl group manipulation.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of dibromo-o-xylene with 4-penten-2-one | Standard cyclization | Produces 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone |

| 2 | Bromination of vinyl intermediate | Bromine in methylene chloride | Forms 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone |

| 3 | Reaction with excess formamide | Yields 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole hydrochloride | |

| 4 | Catalytic hydrogenation | 10% Pd/C, hydrogen gas, 3 bar, 80-85 °C, 6 hours | Vinyl group reduced to ethyl, yielding 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)imidazole |

- The vinyl group is a strategic intermediate that is converted to the ethyl group via catalytic hydrogenation.

- The hydrogenation step is crucial and typically performed under mild pressure and elevated temperature with palladium on carbon catalyst.

Reaction Conditions and Purification

- Hydrogenation: Typically conducted at 3 bar hydrogen pressure, 80-85 °C for about 6 hours using 10% palladium on carbon catalyst.

- Filtration: Removal of triphenylmethanol and catalyst residues is done by filtration at controlled temperatures (around 25 °C).

- Solvent Removal: Distillation under reduced pressure is used to concentrate reaction mixtures.

- Crystallization: Cooling to 0 to -5 °C for several hours promotes precipitation of intermediates and final products.

- Washing: Crude products are washed with acetone or water to remove impurities.

- Activated Charcoal Treatment: Used to decolorize and purify filtrates before final isolation.

Example Synthesis Data

| Example | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione | 1-Trityl-1H-imidazole-4-carboxaldehyde, phthalide | Sodium methoxide, ethyl acetate, methanol | Not specified | Reflux at 60 °C for 3 h, followed by acidification and filtration |

| Preparation of 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione | Above intermediate | Potassium carbonate, ethyl iodide, acetone | Not specified | Reflux for 7 h, filtration, recrystallization from ethanol |

Research Findings and Optimization Notes

- The use of dry solvents and controlled temperatures is essential to maximize yield and purity.

- Acidification steps are carefully controlled to pH 4-5 to precipitate intermediates effectively.

- The hydrogenation step is sensitive to catalyst quality and reaction time; incomplete hydrogenation leads to vinyl impurities.

- Bromination in methylene chloride provides selective functionalization without overbromination.

- The multi-step synthesis requires careful intermediate purification to avoid carryover of impurities affecting subsequent steps.

Summary Table of Preparation Methods

| Route | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| A | 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester | Alkylation, acid chloride formation, Grignard-type addition, bromination, formamide reaction | Well-established, scalable | Multi-step, requires careful control of reagents |

| B | Dibromo-o-xylene and 4-penten-2-one | Cyclization, bromination, formamide reaction, hydrogenation | Direct vinyl intermediate manipulation | Requires precise hydrogenation conditions |

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone typically involves the alkylation of indanone derivatives. A commonly used method is the Friedel-Crafts acylation reaction , where indanone reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction requires careful temperature control to prevent side reactions.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions are essential to ensure scalability while maintaining product purity.

Chemical Reactions

This compound can undergo various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts ketone to carboxylic acids or other derivatives | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |

| Reduction | Converts ketone group to alcohol | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) |

| Substitution | Electrophilic substitution reactions | Halogens (Cl2, Br2), nitrating agents (HNO3) |

Research indicates that this compound exhibits several biological activities:

1. Enzyme Interactions

The compound has shown potential to modulate enzyme activity within metabolic pathways. It may influence cytochrome P450 enzymes involved in drug metabolism.

2. Antioxidant Properties

Preliminary studies suggest significant free radical scavenging activity, indicating potential protective effects against oxidative stress.

3. Neuropharmacological Effects

Emerging evidence suggests that this compound may affect neurotransmitter systems, particularly dopamine transporters, which are crucial for mood regulation.

Case Studies

The following table summarizes key findings from various studies related to the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Modulation of cytochrome P450 enzymes involved in drug metabolism was observed. |

| Study 2 | Antioxidant Activity | Significant free radical scavenging activity comparable to established antioxidants. |

| Study 3 | Neuropharmacology | Potential inhibition of dopamine reuptake suggests implications for mood disorders. |

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low acute toxicity. However, further studies are required to fully understand its chronic effects and potential for bioaccumulation.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone involves its interaction with specific molecular targets The carbonyl group can participate in nucleophilic addition reactions, while the indane moiety can undergo electrophilic substitution

Comparison with Similar Compounds

Positional Isomers

- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone (CAS RN: 4228-10-8): This positional isomer substitutes the acetyl group at the 5-position of the indene ring instead of the 2-position. For example, 5-substituted indanones may exhibit distinct crystallographic packing patterns compared to 2-substituted derivatives .

| Property | 1-(2-Ethyl-2-yl)ethanone | 1-(5-Indenyl)ethanone |

|---|---|---|

| Substitution Position | 2-position | 5-position |

| Molecular Weight | 160.21 g/mol | 160.21 g/mol |

| CAS RN | 33982-85-3 | 4228-10-8 |

Functional Group Variations

- 3-Hydroxy-2,3-dihydro-1H-inden-1-one: Replacing the acetyl group with a hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is critical in phenolic compounds like those studied for α-glucosidase inhibition (e.g., IC₅₀ values of 8–9 µM for hydroxylated ethanones) .

- 2-(4-Hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one :

The addition of a benzylidene group creates a conjugated π-system, which can enhance UV-vis absorption properties. Such derivatives are often synthesized via Claisen-Schmidt condensation, as described in .

Complex Derivatives with Pharmacological Relevance

- 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: This cathinone derivative includes phenyl and pyrrolidinyl groups, making it a psychoactive substance.

- Aggrecanase Inhibitors (e.g., ): Derivatives incorporating the inden scaffold, such as (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide, demonstrate how substitution patterns influence enzyme inhibition. The cis-1S,2R-aminoindanol moiety in these compounds enhances selectivity for aggrecanase over matrix metalloproteinases (MMPs) .

Spectroscopic and Crystallographic Characterization

- X-ray Crystallography :

Polymorphic forms of inden-containing pharmaceuticals (e.g., ) are resolved using single-crystal X-ray diffraction, a technique also applicable to the target compound . - NMR and Mass Spectrometry: Advanced techniques like HRMS and 2D NMR (COSY, HSQC) are standard for confirming structures of ethanone derivatives, as demonstrated in cathinone characterization .

Biological Activity

Overview

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, with the molecular formula C13H16O and CAS number 161695-23-4, is an organic compound classified as a ketone. Its unique structure, which includes an indane moiety, has sparked interest in its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

The compound features a carbonyl group (C=O) bonded to two hydrocarbon groups, which influences its reactivity and interaction with biological systems. The presence of the ethyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the indane structure may facilitate electrophilic substitution. This dual functionality allows the compound to engage in various biochemical pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Enzyme Interactions

Studies have suggested that this compound can influence enzyme activity within metabolic pathways. Its potential as a modulator of enzyme interactions is being explored, particularly in relation to drug metabolism and detoxification processes.

2. Antioxidant Properties

Preliminary investigations into the compound's antioxidant capacity have shown promise. Compounds with similar structures often exhibit free radical scavenging activity, which could contribute to protective effects against oxidative stress in biological systems.

3. Neuropharmacological Effects

There is emerging evidence that this compound may affect neurotransmitter systems. Similar ketones have been studied for their roles in modulating dopamine and norepinephrine transporters, which are crucial for mood regulation and cognitive functions.

Case Studies

Several case studies highlight the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated modulation of cytochrome P450 enzymes involved in drug metabolism. |

| Study 2 | Antioxidant Activity | Showed significant free radical scavenging activity comparable to established antioxidants. |

| Study 3 | Neuropharmacology | Indicated potential inhibition of dopamine reuptake, suggesting implications for mood disorders. |

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological assessments. Data from the US EPA indicates that while the compound exhibits low acute toxicity, further studies are needed to fully understand its chronic effects and potential for bioaccumulation .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of indene derivatives using acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃. For example, analogous syntheses of substituted ethanones (e.g., 1-(2,4-dihydroxyphenyl)ethanone) use ethanol as a solvent with thionyl chloride for activation . Alternative routes may employ ketone formation via oxidation of secondary alcohols or condensation reactions under basic conditions. Characterization via ¹H-NMR and IR spectroscopy is critical to confirm product identity and purity .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H-NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, ethyl groups at δ 1.0–1.5 ppm). Compare with structurally similar compounds like 1-(2,3-dihydro-1H-indol-7-yl)ethanone, where substituents influence chemical shifts .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-H bending modes in the indene ring .

- Mass Spectrometry : Use electron ionization (EI) to detect molecular ion peaks (e.g., [M]⁺ for C₁₃H₁₆O at ~188 m/z) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Avoid inhalation or skin contact using fume hoods and PPE (gloves, lab coats). Refer to GHS/CLP guidelines (P261, P262) for hazard mitigation .

- Store in airtight containers away from ignition sources (P210) and follow first-aid measures (e.g., eye rinsing, medical consultation) as outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance acylation efficiency compared to ethanol .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Temperature Control : Monitor exothermic reactions (common in Friedel-Crafts acylations) to prevent decomposition.

- Purification : Use column chromatography (silica gel, toluene/ethyl acetate gradients) to isolate pure product .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. IR)?

- Methodological Answer :

- Impurity Analysis : Re-crystallize or use preparative TLC to remove byproducts affecting spectral clarity .

- Tautomerism Investigation : For compounds with enol-keto equilibria, variable-temperature NMR can identify dynamic processes .

- Cross-Validation : Compare experimental IR carbonyl stretches (1700 cm⁻¹) with DFT-calculated vibrational modes to confirm assignments .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic aromatic substitution sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.

- Docking Studies : Model interactions with enzymes or metal catalysts to guide functionalization strategies .

Q. How to assess environmental persistence or biodegradation?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C, analyzing by HPLC .

- Microbial Assays : Use activated sludge models to evaluate microbial breakdown rates under aerobic/anaerobic conditions .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀) using logP and topological polar surface area (TPSA) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.